molecular formula C11H13NO2 B12979956 Rel-(1S,2S)-1-amino-2-phenylcyclobutane-1-carboxylic acid

Rel-(1S,2S)-1-amino-2-phenylcyclobutane-1-carboxylic acid

Cat. No.: B12979956
M. Wt: 191.23 g/mol
InChI Key: HOQAZBBALROTIH-ONGXEEELSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rel-(1S,2S)-1-amino-2-phenylcyclobutane-1-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. Its unique structure, featuring a cyclobutane ring with an amino and a carboxylic acid group, makes it a valuable building block for various chemical syntheses and potential therapeutic applications.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

(1S,2S)-1-amino-2-phenylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C11H13NO2/c12-11(10(13)14)7-6-9(11)8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14)/t9-,11-/m0/s1

InChI Key

HOQAZBBALROTIH-ONGXEEELSA-N

Isomeric SMILES

C1C[C@]([C@@H]1C2=CC=CC=C2)(C(=O)O)N

Canonical SMILES

C1CC(C1C2=CC=CC=C2)(C(=O)O)N

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Rel-(1S,2S)-1-amino-2-phenylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rel-(1S,2S)-1-amino-2-phenylcyclobutane-1-carboxylic acid is unique due to its cyclobutane ring structure and the presence of both amino and carboxylic acid groups. This combination provides distinct chemical reactivity and potential biological activities compared to other similar compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.